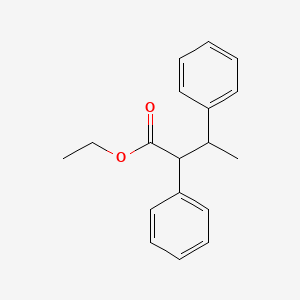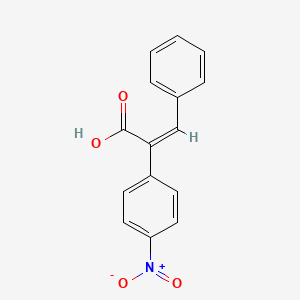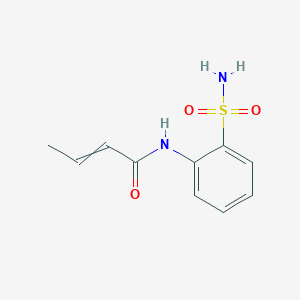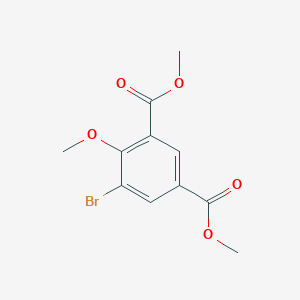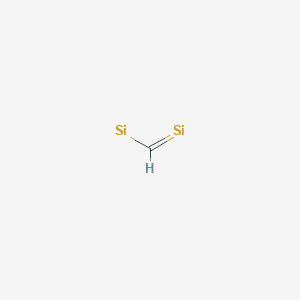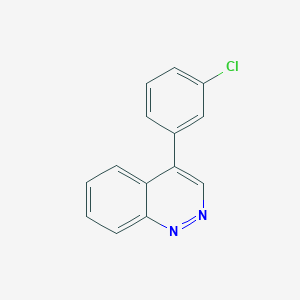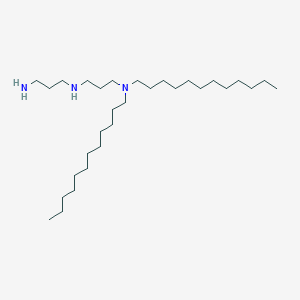
N~3~-(3-Aminopropyl)-N~1~,N~1~-didodecylpropane-1,3-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~3~-(3-Aminopropyl)-N~1~,N~1~-didodecylpropane-1,3-diamine is a chemical compound with the molecular formula C18H41N3. It is a type of diamine, characterized by the presence of two amine groups attached to a long hydrocarbon chain. This compound is known for its use as a biocide and surfactant, making it valuable in various industrial and scientific applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N3-(3-Aminopropyl)-N~1~,N~1~-didodecylpropane-1,3-diamine typically involves the reaction of dodecylamine with acrylonitrile, followed by hydrogenation. The process can be summarized in the following steps:
Reaction with Acrylonitrile: Dodecylamine reacts with acrylonitrile in the presence of a catalyst to form N-(2-cyanoethyl)-dodecylamine.
Hydrogenation: The intermediate product is then subjected to catalytic hydrogenation to yield N3-(3-Aminopropyl)-N~1~,N~1~-didodecylpropane-1,3-diamine.
Industrial Production Methods
Industrial production of this compound often employs fixed-bed reactors and molecular sieves as catalysts. The reaction conditions are optimized to achieve high yields and selectivity, with the overall yield reaching over 80% .
Analyse Des Réactions Chimiques
Types of Reactions
N~3~-(3-Aminopropyl)-N~1~,N~1~-didodecylpropane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert it into secondary or tertiary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or nickel catalysts.
Substitution: Halogenated compounds and alkylating agents are often used.
Major Products
Oxidation: Amine oxides.
Reduction: Secondary and tertiary amines.
Substitution: Alkylated derivatives.
Applications De Recherche Scientifique
N~3~-(3-Aminopropyl)-N~1~,N~1~-didodecylpropane-1,3-diamine has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions.
Biology: Acts as a biocide, effective against a broad spectrum of microorganisms.
Medicine: Investigated for its potential use in antimicrobial formulations and disinfectants.
Industry: Employed in the formulation of cleaning agents, disinfectants, and corrosion inhibitors
Mécanisme D'action
The compound exerts its biocidal effects by disrupting the cell membranes of microorganisms. The long hydrophobic tail interacts with the lipid bilayer, causing membrane destabilization and cell lysis. This mechanism is similar to other surfactants and antimicrobial agents .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine: Shares similar structural features and applications.
3-Aminopropyltriethoxysilane: Used as a catalyst and for surface modifications.
Uniqueness
N~3~-(3-Aminopropyl)-N~1~,N~1~-didodecylpropane-1,3-diamine is unique due to its dual functionality as a biocide and surfactant. Its long hydrocarbon chain and multiple amine groups provide it with enhanced antimicrobial properties and surface activity, making it highly effective in various applications .
Propriétés
Numéro CAS |
93522-44-2 |
|---|---|
Formule moléculaire |
C30H65N3 |
Poids moléculaire |
467.9 g/mol |
Nom IUPAC |
N'-[3-(didodecylamino)propyl]propane-1,3-diamine |
InChI |
InChI=1S/C30H65N3/c1-3-5-7-9-11-13-15-17-19-21-28-33(30-24-27-32-26-23-25-31)29-22-20-18-16-14-12-10-8-6-4-2/h32H,3-31H2,1-2H3 |
Clé InChI |
DTGBUNAEQVXTKU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCN(CCCCCCCCCCCC)CCCNCCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


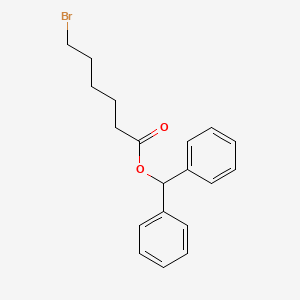
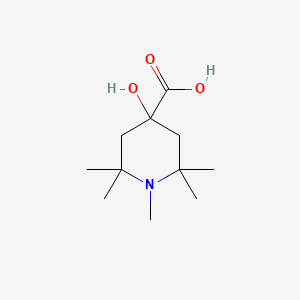
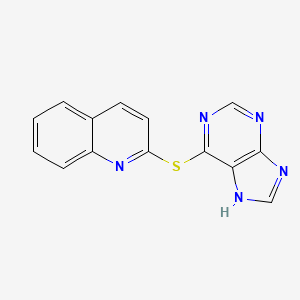
![(4-Nitrophenyl){2-[(2,4,6-trinitrophenyl)methyl]quinolin-1(2H)-yl}methanone](/img/structure/B14357541.png)
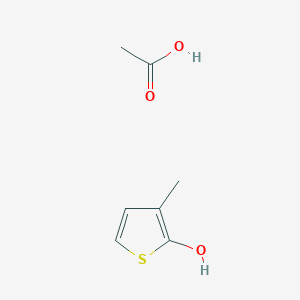
![1-{3-Amino-2-[(E)-phenyldiazenyl]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B14357555.png)
![N-Ethyl-4-[2-(naphthalen-1-yl)ethenyl]-N-phenylaniline](/img/structure/B14357573.png)
